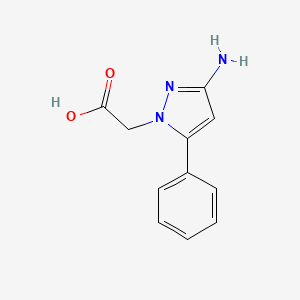
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound with the CAS Number: 890014-48-9 . It has a molecular weight of 217.23 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized using glyoxal and ammonia . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The compound has the IUPAC name (5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid . Its InChI Code is 1S/C11H11N3O2/c12-10-6-9 (8-4-2-1-3-5-8)13-14 (10)7-11 (15)16/h1-6H,7,12H2, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One of the key applications of pyrazolyl acetic acid derivatives is in the synthesis of heterocyclic compounds with potential biological activities. For instance, these compounds have been utilized to generate ATCUN-like metal ion binding sites by condensing with the terminal amino group of a Phe−Gly dipeptide, demonstrating their relevance in bioinorganic chemistry (Boa et al., 2005). Additionally, the synthesis of pyrazole-1-sulphonamides and other pyrazole derivatives has been reported, which are of interest for their antimicrobial properties (Sharshira & Hamada, 2012).
Corrosion Inhibition
Pyrazoline derivatives, including those related to 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid, have shown potential as corrosion inhibitors for metals in acidic environments. Experimental and computational studies have highlighted their effectiveness in enhancing the corrosion resistance of mild steel in hydrochloric acid solution, suggesting their utility in industrial applications (Lgaz et al., 2018; Lgaz et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Synthesis and evaluation of pyrazole derivatives have also been directed towards exploring their antimicrobial and anti-inflammatory activities. Various studies have synthesized and characterized these compounds, demonstrating their potential in medical applications. For example, certain novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety have been shown to exhibit antimicrobial activity, highlighting their potential as therapeutic agents (Reddy et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-amino-5-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKPGZSMQKKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

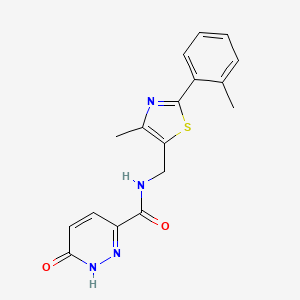
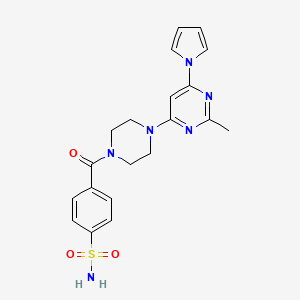
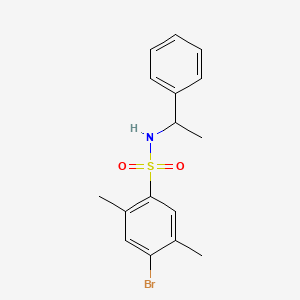
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)
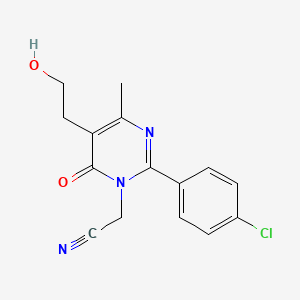
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)
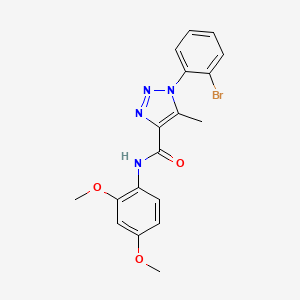
![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2868199.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)
![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)
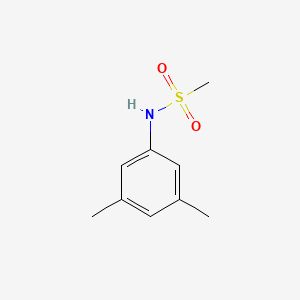
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)